molecular formula C14H11N3O3S B2698418 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1206995-33-6

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2698418
M. Wt: 301.32
InChI Key: IPESZUFPXWZGHB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These can provide information about the compound’s functional groups, stereochemistry, and molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Studies

Researchers have synthesized novel organic ligands and complexes, including derivatives of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, to explore their structural characteristics and potential applications. The synthesis processes often involve novel methodologies, such as microwave-assisted synthesis, to improve reaction efficiency and yield. These compounds have been characterized using various spectroscopic techniques, providing insights into their molecular structures and the nature of their complexes with metals like copper(II), cobalt(II), and nickel(II) (Myannik et al., 2018).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of this chemical compound. These compounds have demonstrated moderate to significant antimicrobial activity against a variety of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents. The rapid and environmentally friendly synthesis methods employed also highlight the practicality of generating these compounds for further study (Raval et al., 2012).

Chemosensor Applications

Research into the chemosensor applications of coumarin benzothiazole derivatives, closely related to the compound , has shown promise. These derivatives can act as sensitive probes for the detection of ions such as cyanide, showcasing their potential utility in environmental monitoring and safety applications. The specificity and sensitivity of these compounds toward particular analytes make them valuable tools in analytical chemistry (Wang et al., 2015).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS) and understanding the precautions that need to be taken when handling it.


Future Directions

This could involve predicting potential applications of the compound based on its properties and reactivity. It could also involve suggesting further studies that could be done to learn more about the compound.


Please note that this is a general guide and the specific details would vary depending on the compound being studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-7-9-5-3-4-6-10(9)20-13(19)11(7)12(18)15-14-17-16-8(2)21-14/h3-6H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPESZUFPXWZGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

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